REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)C.FB(F)F.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:14][O:13][C:9]1[C:8]2[CH:4]=[CH:5][S:6][C:7]=2[CH:12]=[CH:11][CH:10]=1.[CH3:14][O:13][C:9]1[CH:10]=[CH:11][C:12]2[CH:4]=[CH:5][S:6][C:7]=2[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
FB(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Organic layer was isolated
|
Type
|
EXTRACTION
|
Details
|
organic compounds in water were extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the recovered organic solution was evaporated after a treatment with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
After concentration, residues
|
Type
|
CUSTOM
|
Details
|
were purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg | |
YIELD: PERCENTYIELD | 16% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=CS2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)C.FB(F)F.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:14][O:13][C:9]1[C:8]2[CH:4]=[CH:5][S:6][C:7]=2[CH:12]=[CH:11][CH:10]=1.[CH3:14][O:13][C:9]1[CH:10]=[CH:11][C:12]2[CH:4]=[CH:5][S:6][C:7]=2[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
FB(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Organic layer was isolated
|
Type
|
EXTRACTION
|
Details
|
organic compounds in water were extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the recovered organic solution was evaporated after a treatment with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
After concentration, residues
|
Type
|
CUSTOM
|
Details
|
were purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg | |
YIELD: PERCENTYIELD | 16% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C=CS2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |